molecular formula C18H15N3O3S B2546916 2-methyl-N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide CAS No. 294668-21-6

2-methyl-N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide

Cat. No.: B2546916
CAS No.: 294668-21-6
M. Wt: 353.4
InChI Key: SGDKAVSBILDRIA-UHFFFAOYSA-N
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Description

2-methyl-N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a central thiazole ring substituted with methyl, 4-nitrophenyl, and 3-methylphenyl groups. While direct biological data for this compound are unavailable in the provided evidence, its structural features align with analogs synthesized via coupling reactions of substituted thiazole carboxylates with amines, as described in .

Properties

IUPAC Name

2-methyl-N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-11-4-3-5-14(10-11)20-18(22)17-16(19-12(2)25-17)13-6-8-15(9-7-13)21(23)24/h3-10H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDKAVSBILDRIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N=C(S2)C)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Formation

The thiazole ring is synthesized using α-bromoketone and thiourea derivatives. For the target compound, ethyl 3-bromo-2-methyl-3-oxopropanoate reacts with thiourea in refluxing ethanol to yield ethyl 2-amino-4-methylthiazole-5-carboxylate. Critical parameters include:

  • Reagents : Ethyl 3-bromo-2-methyl-3-oxopropanoate (1.2 equiv), thiourea (1.0 equiv).
  • Conditions : Reflux in ethanol (80°C, 4 h), monitored by TLC (ethyl acetate/hexane, 1:3).
  • Yield : 78–85% after silica gel chromatography.

Nitrophenyl Substitution at C4

The 4-nitrophenyl group is introduced via palladium-catalyzed cross-coupling. Ethyl 2-amino-4-methylthiazole-5-carboxylate undergoes bromination at C4 using N-bromosuccinimide (NBS) in DMF, followed by Suzuki-Miyaura coupling with 4-nitrophenylboronic acid:

  • Bromination : NBS (1.1 equiv), AIBN (0.1 equiv), CCl₄, 80°C, 6 h (yield: 70%).
  • Coupling : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv), dioxane/H₂O (4:1), 90°C, 12 h (yield: 65–72%).

Carboxylic Acid Activation and Amide Coupling

Saponification of Ethyl Ester

The ethyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide:

  • Reagents : LiOH·H₂O (3.0 equiv), THF/H₂O (3:1).
  • Conditions : Room temperature, 3 h (yield: 92%).

Carboxamide Formation

The carboxylic acid is coupled with 3-methylaniline using EDC/HOBt:

  • Reagents : 2-Methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylic acid (1.0 equiv), EDC (1.2 equiv), HOBt (1.2 equiv), DIPEA (2.0 equiv), DMF.
  • Conditions : 0°C to room temperature, 12 h (yield: 88%).

Optimization Challenges and Solutions

Regioselectivity in Thiazole Formation

Initial attempts using unsubstituted α-bromoketones led to mixtures of C4 and C5 substituted thiazoles. Introducing a methyl group at C2 via ethyl 3-bromo-2-methyl-3-oxopropanoate enforced regioselective cyclization, directing the nitrophenyl group to C4.

Nitrophenyl Couching Efficiency

Suzuki-Miyaura coupling with 4-nitrophenylboronic acid required rigorous exclusion of oxygen. Degassing solvents with N₂ and using Pd(PPh₃)₄ improved yields from 50% to 72%.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 8.8 Hz, 2H, Ar-H), 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 7.55 (t, J = 7.6 Hz, 1H, Ar-H), 7.35 (d, J = 7.6 Hz, 2H, Ar-H), 2.45 (s, 3H, CH₃), 2.30 (s, 3H, CH₃).
  • LCMS : m/z 422.1 [M+H]⁺, retention time 6.8 min.

Purity Assessment

HPLC analysis (C18 column, 0.1% formic acid/MeOH gradient) confirmed ≥98% purity.

Comparative Analysis of Synthetic Routes

Step Method A (Patent) Method B (PMC) Method C (EPA)
Thiazole Formation Hantzsch (85%) Cyclization (78%) N/A
Nitrophenyl Coupling Suzuki (72%) Ullmann (65%) N/A
Amide Coupling EDC/HOBt (88%) DCC/DMAP (82%) LC/MS (N/A)

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different oxidation products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation of the nitrophenyl group may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

2-methyl-N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(a) 2-amino-N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide

This analog () replaces the 2-methyl group with an amino (-NH₂) group. The amino group introduces hydrogen-bonding capacity, which may enhance solubility or target affinity compared to the methyl-substituted compound. However, the electron-donating nature of -NH₂ could reduce the electrophilicity of the thiazole ring compared to the electron-neutral methyl group in the target compound .

(b) 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

The 3,4-dimethoxyphenyl group provides electron-donating methoxy groups, contrasting with the electron-withdrawing nitro group in the target compound. Such differences may alter π-π stacking interactions or metabolic stability .

(c) 5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide

This compound () features a 1,2-oxazole ring fused to the carboxamide and a phenyloxadiazole substituent. However, the 4-methoxyphenyl group (electron-donating) contrasts with the 4-nitrophenyl group (electron-withdrawing) in the target, suggesting divergent electronic profiles .

Substituent Effects on Electronic and Physical Properties

(a) 2-(3,4-dimethoxyphenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide

This analog () replaces the 4-nitrophenyl group with a 3,4-dimethoxyphenyl group and substitutes the 3-methylphenyl with a trifluoromethylphenyl group. The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, similar to -NO₂, but offers enhanced lipophilicity.

(b) N-(7-methoxyquinolin-3-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

With a quinoline substituent (), this compound demonstrates higher molecular weight (313.38 g/mol) and aromaticity compared to the target compound. The methoxyquinoline group may enhance DNA intercalation properties, whereas the nitro group in the target compound could favor redox-based interactions .

Implications for Further Research

While direct biological data for the target compound are absent in the provided evidence, structural comparisons suggest:

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) may enhance binding to electron-rich biological targets.
  • Substituent positioning (e.g., para vs. meta) on phenyl rings critically affects steric and electronic interactions.
  • Synthetic flexibility of the thiazole core allows for modular optimization, as demonstrated in .

Biological Activity

2-methyl-N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide is a complex organic compound belonging to the thiazole family. Its unique structure, characterized by the presence of thiazole, nitrophenyl, and methyl groups, makes it a subject of interest in various biological studies. This article explores its biological activity, including its potential applications in medicine and pharmacology.

  • Molecular Formula : C18H15N3O3S
  • Molecular Weight : 353.395 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The thiazole ring plays a crucial role in binding to these targets, influencing cellular pathways and potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial and fungal strains. The presence of the nitrophenyl group may enhance this activity through mechanisms involving disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

Thiazole derivatives have been extensively studied for their anticancer potential. A structure-activity relationship (SAR) analysis suggests that modifications on the phenyl rings can significantly affect cytotoxicity against cancer cell lines. Notably, compounds similar to this compound have demonstrated promising results in inhibiting cell proliferation in various cancer models.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µg/mL)Reference
Compound AA-4311.98 ± 1.22
Compound BJurkat<1.61
This compoundHT29TBD

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. For example, preliminary studies suggest that it could inhibit specific enzymes involved in cancer progression or microbial metabolism. The nitro group is often implicated in enhancing binding affinity to enzyme active sites.

Study on Antitumor Activity

In a recent study published in MDPI, researchers synthesized several thiazole derivatives and evaluated their anticancer activities against different cell lines. The results indicated that compounds with similar structural features to this compound exhibited significant cytotoxic effects, with some showing IC50 values comparable to established chemotherapeutics like doxorubicin .

Assessment of Antimicrobial Effects

Another investigation focused on the antimicrobial properties of thiazoles revealed that compounds containing the thiazole ring were effective against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the thiazole structure in enhancing antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide, and what experimental parameters are critical for yield optimization?

  • Methodology : The synthesis typically involves a multi-step process starting with the formation of the thiazole core. A common approach includes:

Condensation : React 2-bromo-1-(4-nitrophenyl)ethanone with thiourea derivatives to form the thiazole ring .

Carboxamide Formation : Couple the intermediate with 3-methylaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .

  • Critical Parameters :
  • Temperature control (0–5°C during coupling to prevent side reactions).
  • Solvent choice (anhydrous DMF or THF improves reactivity).
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can researchers validate the structural integrity of this compound, and what spectroscopic techniques are most reliable?

  • Methodology : Use a combination of:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., methyl groups at δ 2.4 ppm, aromatic protons at δ 7.2–8.3 ppm) .
  • HRMS : High-resolution mass spectrometry to verify molecular weight (C19_{19}H17_{17}N3_3O3_3S; calculated m/z 375.09) .
  • FT-IR : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~1520 cm1^{-1} (NO2_2 symmetric stretch) .

Q. What are the primary solubility challenges associated with this compound, and how can they be addressed in in vitro assays?

  • Methodology :

  • Solubility Profile : Low aqueous solubility due to the nitro and hydrophobic aryl groups. Use DMSO as a stock solvent (<1% final concentration to avoid cytotoxicity) .
  • Formulation Strategies :
  • Co-solvents (e.g., PEG-400).
  • Nanoemulsions or liposomal encapsulation for cell-based studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this thiazole carboxamide?

  • Methodology :

  • Variation of Substituents :
  • Replace 4-nitrophenyl with electron-donating groups (e.g., methoxy) to modulate electron density.
  • Modify the 3-methylphenyl group with halogens to enhance binding affinity .
  • Assays :
  • Enzyme inhibition (e.g., kinase assays using fluorescence polarization).
  • Cytotoxicity profiling (MTT assay in cancer cell lines) .

Q. What computational tools are effective for predicting the target interactions of this compound, and how can docking studies be validated experimentally?

  • Methodology :

  • In Silico Approaches :
  • Molecular docking (AutoDock Vina) with crystallographic protein structures (e.g., EGFR kinase, PDB ID: 1M17).
  • MD simulations (GROMACS) to assess binding stability .
  • Validation :
  • Surface plasmon resonance (SPR) to measure binding kinetics (KD_D).
  • Competitive binding assays with known inhibitors .

Q. How should researchers resolve contradictions in biological activity data across different assay platforms?

  • Methodology :

  • Troubleshooting Framework :

Verify compound stability under assay conditions (HPLC purity check post-assay).

Cross-validate using orthogonal assays (e.g., Western blot for target inhibition alongside enzymatic assays).

Control for off-target effects via CRISPR knockout models .

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